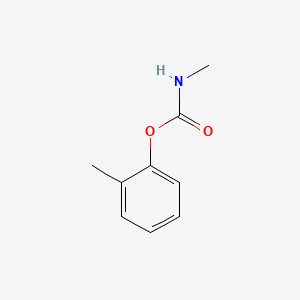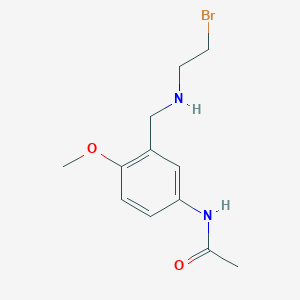
Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETAMIDE,N-(3-(((2-BROMOETHYL)AMINO)METHYL)-4-METHOXYPHENYL)-: is a complex organic compound characterized by the presence of an acetamide group, a bromoethyl group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(3-(((2-BROMOETHYL)AMINO)METHYL)-4-METHOXYPHENYL)- typically involves multiple steps:
Formation of the Bromoethyl Group: This step involves the bromination of an ethyl group using reagents such as hydrobromic acid or bromine.
Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where a methoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromoethyl group, converting it to an ethyl group.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted ethyl derivatives.
Aplicaciones Científicas De Investigación
ACETAMIDE,N-(3-(((2-BROMOETHYL)AMINO)METHYL)-4-METHOXYPHENYL)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ACETAMIDE,N-(3-(((2-BROMOETHYL)AMINO)METHYL)-4-METHOXYPHENYL)- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
ACETAMIDE,N-(2-BROMOPHENYL)-: Similar structure but with the bromo group on the phenyl ring.
ACETAMIDE,N-METHYL-: Lacks the bromoethyl and methoxyphenyl groups.
Uniqueness
ACETAMIDE,N-(3-(((2-BROMOETHYL)AMINO)METHYL)-4-METHOXYPHENYL)- is unique due to the presence of both the bromoethyl and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
56266-62-7 |
|---|---|
Fórmula molecular |
C12H17BrN2O2 |
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
N-[3-[(2-bromoethylamino)methyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C12H17BrN2O2/c1-9(16)15-11-3-4-12(17-2)10(7-11)8-14-6-5-13/h3-4,7,14H,5-6,8H2,1-2H3,(H,15,16) |
Clave InChI |
KPPZGPTZTHKETK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)OC)CNCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


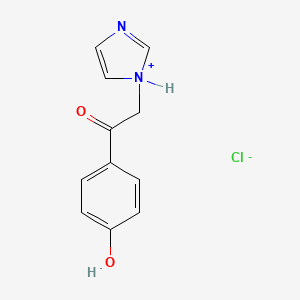
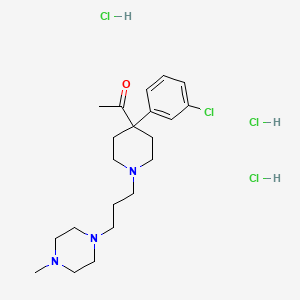

![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)
![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)
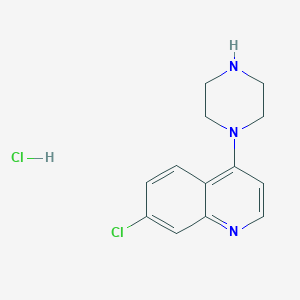
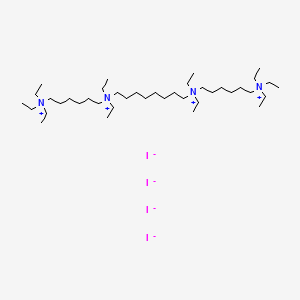
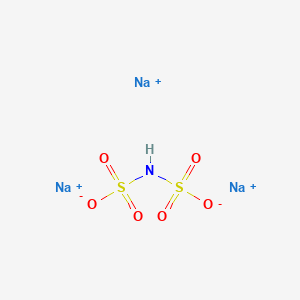
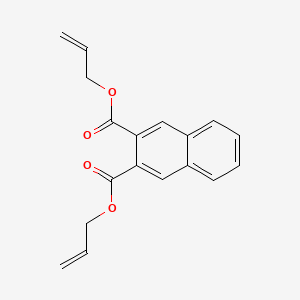
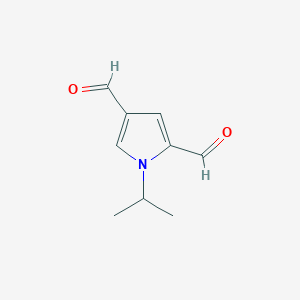
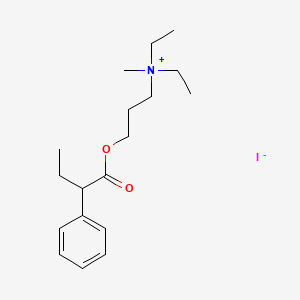
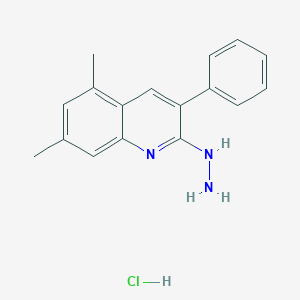
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)
